molecular formula C16H21N3O2S B1599804 1-Dansylpiperazine CAS No. 86516-36-1

1-Dansylpiperazine

Cat. No. B1599804
CAS RN: 86516-36-1
M. Wt: 319.4 g/mol
InChI Key: NRTFFCBHBQNURK-UHFFFAOYSA-N
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Description

1-Dansylpiperazine (1-DP) is a synthetic compound used in a variety of scientific research applications. It has been used in a number of studies to investigate the biochemical and physiological effects of various compounds in the body. 1-DP is a unique compound that is highly versatile and has many advantages over other compounds when it comes to laboratory experiments.

Scientific Research Applications

Arylpiperazines in α1-Adrenoceptor Antagonists and Antiarrhythmic Agents

1-Dansylpiperazine, as a member of the arylpiperazines class, is involved in the study of α1-adrenoceptor antagonists. These compounds are useful in treating conditions like benign prostatic hyperplasia, lower urinary tract symptoms, and cardiac arrhythmia. Research has been conducted to understand the structure-activity relationship (SAR) of these compounds, focusing on their electrostatic potential and how it affects their antiarrhythmic properties (Nowaczyk et al., 2010).

Interaction with 5-HT3 Serotonin Receptors

Another significant application area for 1-Dansylpiperazine derivatives is their interaction with 5-HT3 serotonin receptors. These compounds bind with moderate to high affinity at these receptors, indicating potential therapeutic uses in this domain (Dukat et al., 1996).

Metabolism and Disposition Studies

Arylpiperazine derivatives, including 1-Dansylpiperazine, undergo extensive metabolic processes in the body, primarily involving CYP3A4-dependent N-dealkylation. Understanding the disposition and metabolism of these compounds is crucial for developing effective and safe therapeutic agents (Caccia, 2007).

High-Throughput Screening in Chemical Synthesis

Dansylpiperazine has been utilized in high-throughput screening assays for chemical synthesis processes. It serves as a fluorescent component in fluorescence resonance energy transfer (FRET) assays, aiding in the screening of reactions like palladium-catalyzed aminations of aryl halides (Stauffer & Hartwig, 2003).

Insights into the Binding Mechanism at Neuroreceptors

Research on N-phenylpiperazine derivatives, including 1-Dansylpiperazine, has contributed to understanding the binding mechanisms at various neuroreceptors. This includes insights into the structure-affinity relationships and the influence of functional groups on receptor affinity (Zhao et al., 2015).

properties

IUPAC Name

N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTFFCBHBQNURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471518
Record name 1-Dansylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dansylpiperazine

CAS RN

86516-36-1
Record name 1-Dansylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dansylpiperazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Dansylpiperazine was prepared by refluxing a solution of 7.98 g piperazine (9.27 mmol) and 5.00 g dansyl chloride (18.5 mmol) in 100 mL toluene for 6 h. The product was isolated by washing the solution with 5% NaOH and then water and concentrating in vacuo to yield 5.0 g (84%) dansylpiperazine as yellow-green powder. 1H NMR (200 MHz, CDCl3) 2.7-2.9 (4H, multiplet), 2.9 (6H, singlet), 3.1-3.3 (4H, multiplet), 7.1-7.6 (3H, multiplet), 8.2-8.6 (3H, multiplet).
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
J Jimenez, MN Pinto, J Martinez-Gonzalez… - Inorganica Chimica …, 2019 - Elsevier
… In this account we report the complex [Mn(CO) 3 (phen)(Pipdansyl)](CF 3 SO 3 ) (3) which makes use of a different dansyl derivative namely, 1-dansylpiperazine (Pipdansyl), …
Number of citations: 19 www.sciencedirect.com
VC Weiss, G Farias, AL Amorim, FR Xavier… - Inorganic …, 2020 - ACS Publications
… from colorectal adenocarcinoma by releasing carbon monoxide from a green luminescent Mn photoCORM, ([Mn(CO) 3 (phen)(Pipdansyl)](CF 3 SO 3 ), Pipdansyl = 1-dansylpiperazine), …
Number of citations: 11 pubs.acs.org
S Pordel, BR Schrage, CJ Ziegler, JK White - Inorganica Chimica Acta, 2020 - Elsevier
The investigation of ligand exchange reactions in Mn(I)-based photoactivated CO-releasing molecules, or “photoCORMs,” has largely focused on the electronic effects of the ligand set. …
Number of citations: 7 www.sciencedirect.com
SB Larsen, DH Omkvist, B Brodin… - ChemMedChem …, 2009 - Wiley Online Library
The discovery of novel ligands for the hPEPT1 transporter is reported. By exploiting a fast and rigorously validated QSAR model in combination with the distance in activity‐centered …
Y Pan, C Zhang, SH Liu, Y Tan, J Yin - Dyes and Pigments, 2020 - Elsevier
Fluorescent switches have displayed many applications in the field of materials. In this work, we reported a photochromic dithienylethene containing a dansyl-based fluorescent dye, …
Number of citations: 13 www.sciencedirect.com
S Pordel, JK White - Inorganica Chimica Acta, 2020 - Elsevier
Tricarbonylmanganese(I) complexes are known to be robust photo-activated CO releasing molecules, or photoCORMs, yet their photochemical ligand exchange mechanisms as a …
Number of citations: 20 www.sciencedirect.com
MN Pinto - 2019 - search.proquest.com
Theranostic systems are materials or processes that combine modalities of diagnostic imaging with the delivery of therapeutics. The information obtained from theranostic drug-delivery …
Number of citations: 1 search.proquest.com
CD Navo, N Mazo, P Oroz… - The Journal of …, 2020 - ACS Publications
The highly diastereoselective 1,4-conjugate additions of several nitrogen nucleophiles to chiral bicyclic dehydroalanines have been assessed effectively at room temperature in good to …
Number of citations: 11 pubs.acs.org

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